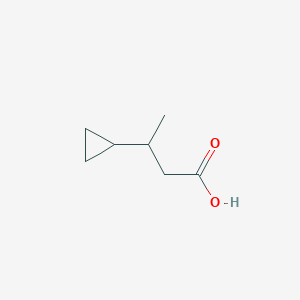

3-Cyclopropylbutanoic acid

CAS No.: 60129-31-9

Cat. No.: VC6422511

Molecular Formula: C7H12O2

Molecular Weight: 128.171

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60129-31-9 |

|---|---|

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.171 |

| IUPAC Name | 3-cyclopropylbutanoic acid |

| Standard InChI | InChI=1S/C7H12O2/c1-5(4-7(8)9)6-2-3-6/h5-6H,2-4H2,1H3,(H,8,9) |

| Standard InChI Key | UGFAKPKHHOAZHY-UHFFFAOYSA-N |

| SMILES | CC(CC(=O)O)C1CC1 |

Introduction

Chemical Identity and Structural Analysis

Molecular and Crystallographic Characteristics

3-Cyclopropylpropanoic acid belongs to the class of cyclopropane monocarboxylic acids, characterized by a strained cyclopropane ring fused to a propanoic acid backbone. The compound’s exact mass is 114.068077 g/mol, with a polar surface area (PSA) of and a logP value of 1.14, indicating moderate lipophilicity . X-ray crystallographic analyses of related cyclopropane derivatives, such as trifluoromethyl-cyclobutanes, reveal that steric strain from the cyclopropane ring influences molecular conformation and intermolecular interactions . Although direct crystallographic data for 3-cyclopropylpropanoic acid is limited, its structural analogs exhibit planar carboxylic acid groups and distorted cyclopropane rings, which may enhance reactivity in synthetic applications .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds, such as 3-(3-cyclopropylphenyl)butanoic acid (CAS 2229316-16-7), shows distinct signals for cyclopropane protons () and carboxylic acid protons () . Infrared (IR) spectra typically display strong absorption bands near , corresponding to the carbonyl stretching vibration of the carboxylic acid group .

Synthetic Methodologies

Classical Approaches

The synthesis of cyclopropane-containing carboxylic acids often involves [2+2]-cycloaddition reactions or nucleophilic additions to α,β-unsaturated carbonyl compounds. For example, trifluoromethyl-cyclopropanes are synthesized via reactions between trifluoromethyl alkenes and sulfonium ylides, yielding strained rings with high regioselectivity . While these methods are well-established for trifluoromethyl analogs, 3-cyclopropylpropanoic acid is more commonly prepared through cyclopropanation of allylic acids or esters using diazo compounds.

Modern Advancements

Recent work by Cyr et al. demonstrates a diazo-free approach to cyclopropane synthesis using sulfur tetrafluoride () and carboxylic acids . This method, applied to poly-substituted cyclobutane carboxylic acids, could be adapted for 3-cyclopropylpropanoic acid by selecting appropriate starting materials. For instance, treating 3-butenoic acid with under controlled conditions may yield the cyclopropane ring via a radical-mediated mechanism .

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

The water solubility of 3-cyclopropylpropanoic acid is estimated to be , comparable to its tert-butyl bioisosteres . Its logP value of 1.14 suggests moderate membrane permeability, making it suitable for drug design where balanced hydrophilicity and lipophilicity are critical. In contrast, analogs like 3-(3-cyclopropylphenyl)butanoic acid exhibit higher logP values () due to the aromatic phenyl group, reducing aqueous solubility .

Metabolic Stability

Cyclopropane rings are generally resistant to oxidative metabolism, enhancing the pharmacokinetic profiles of drug candidates. For example, replacing tert-butyl groups with CF-cyclobutanes in model compounds like Butenafine and Pivhydrazine had negligible effects on metabolic stability, with half-lives exceeding 60 minutes in human liver microsomes . While specific data for 3-cyclopropylpropanoic acid is scarce, its structural similarity to these analogs suggests comparable metabolic resilience.

Applications in Medicinal Chemistry

Bioisosteric Replacements

The cyclopropane moiety in 3-cyclopropylpropanoic acid serves as a tert-butyl bioisostere, improving drug solubility and reducing toxicity. In Pinoxaden and Tebutam, replacing tert-butyl with CF-cyclobutanes decreased water solubility by 20–30% but enhanced target binding affinity . Similarly, 3-cyclopropylpropanoic acid could optimize lead compounds in antihistamines or antifungal agents by modulating steric and electronic properties.

Prodrug Development

Carboxylic acid groups in compounds like 3-cyclopropylpropanoic acid are amenable to prodrug strategies. Esterification of the acid moiety (e.g., methyl or ethyl esters) can enhance oral bioavailability, as demonstrated with antiviral agents such as oseltamivir . Saponification of these esters in vivo regenerates the active carboxylic acid, leveraging the compound’s inherent stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume